molecular formula C19H23NO2 B257321 N-(2-acetylphenyl)-1-adamantanecarboxamide

N-(2-acetylphenyl)-1-adamantanecarboxamide

Cat. No. B257321
M. Wt: 297.4 g/mol
InChI Key: VPOKRYCJXVSFDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-acetylphenyl)-1-adamantanecarboxamide is a chemical compound that belongs to the family of adamantane derivatives. It is commonly known as ACPD and has been studied extensively for its potential applications in scientific research. ACPD is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 341.46 g/mol.

Mechanism of Action

The mechanism of action of ACPD is complex and involves the modulation of glutamate receptors in the central nervous system. ACPD acts as an agonist for the metabotropic glutamate receptors (mGluRs) and has been shown to modulate the activity of these receptors in a dose-dependent manner. The activation of mGluRs by ACPD leads to the activation of intracellular signaling pathways that regulate synaptic plasticity and long-term potentiation in the brain.
Biochemical and Physiological Effects
ACPD has been shown to have a number of biochemical and physiological effects in the central nervous system. It has been shown to modulate the activity of glutamate receptors, leading to changes in synaptic plasticity and long-term potentiation. ACPD has also been shown to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.

Advantages and Limitations for Lab Experiments

ACPD has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. ACPD has also been extensively studied, and there is a large body of literature on its properties and potential applications. However, ACPD also has some limitations for lab experiments. It is a potent agonist for glutamate receptors and can have toxic effects at high concentrations. Additionally, ACPD can have off-target effects on other receptors, which can complicate experimental results.

Future Directions

There are several future directions for research on ACPD. One area of interest is the development of more selective agonists for specific subtypes of glutamate receptors. This could lead to the development of more targeted therapies for neurological disorders. Another area of interest is the development of ACPD analogs with improved pharmacokinetic properties and reduced toxicity. Finally, ACPD could be used as a tool to study the mechanisms of synaptic plasticity and long-term potentiation in the brain, which could lead to a better understanding of the underlying mechanisms of learning and memory.

Synthesis Methods

ACPD can be synthesized through a multistep process involving the reaction of 2-acetylaniline with 1-adamantanecarboxylic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid, and results in the formation of ACPD as a white crystalline solid. The purity of the compound can be improved through recrystallization and purification techniques.

Scientific Research Applications

ACPD has been studied extensively for its potential applications in scientific research. It is commonly used as a ligand for glutamate receptors and has been shown to modulate the activity of these receptors in the central nervous system. ACPD has also been used as a tool to study the mechanisms of synaptic plasticity and long-term potentiation in the brain. Additionally, ACPD has been shown to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.

properties

Product Name

N-(2-acetylphenyl)-1-adamantanecarboxamide

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

N-(2-acetylphenyl)adamantane-1-carboxamide

InChI

InChI=1S/C19H23NO2/c1-12(21)16-4-2-3-5-17(16)20-18(22)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H,20,22)

InChI Key

VPOKRYCJXVSFDL-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)C3

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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